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Compound of Interest

Compound Name: Suntinorexton

Cat. No.: B3326011

An In-depth Guide for Researchers and Drug Development Professionals

Suntinorexton, also known by its development code TAK-861 and its approved name
oveporexton, is a novel, orally bioavailable, selective orexin receptor 2 (OX2R) agonist.
Developed by Takeda Pharmaceutical Company, it represents a significant advancement in the
treatment of narcolepsy type 1 (NT1) by targeting the underlying pathophysiology of the
disease—a deficiency in the orexin neuropeptide system. This technical guide provides a
comprehensive overview of the discovery, mechanism of action, and clinical development of
Suntinorexton.

Discovery and Rationale

The discovery of Suntinorexton was driven by the understanding that narcolepsy type 1 is
caused by a significant loss of orexin-producing neurons in the hypothalamus.[1] Orexin-A and
orexin-B are neuropeptides that play a crucial role in regulating wakefulness by binding to
orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The loss of orexin signaling leads to the
characteristic symptoms of NT1, including excessive daytime sleepiness (EDS) and cataplexy.

Previous therapeutic approaches for narcolepsy primarily offered symptomatic relief. Takeda's
development program aimed to create an orexin receptor agonist to replace the missing
endogenous ligand and restore normal wakefulness signaling. An earlier oral OX2R agonist,
TAK-994, showed promise but its development was halted due to liver toxicity.[2] This led to the
development of Suntinorexton (TAK-861), a compound designed for high potency and
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selectivity for OX2R to minimize off-target effects and improve the safety profile.[2]
Suntinorexton was first described in a patent by Takeda in 2019.[3]

Mechanism of Action

Suntinorexton is a selective agonist of the orexin receptor 2 (OX2R).[3][4] By binding to and
activating OX2R, Suntinorexton mimics the function of the endogenous orexin-A and orexin-B
neuropeptides. The activation of OX2R, a G-protein coupled receptor, is believed to trigger
downstream signaling cascades that promote wakefulness and suppress cataplexy.[4]
Preclinical studies have shown that Suntinorexton activates OX2R with a half-maximal
effective concentration (EC50) of 2.5 nM.[2]

Signaling Pathway

The binding of Suntinorexton to the OX2R initiates a signaling cascade that leads to the
promotion of wakefulness. A simplified representation of this pathway is depicted below.
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Simplified Orexin 2 Receptor Signaling Pathway
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Preclinical Development

Preclinical studies in animal models of narcolepsy were crucial in establishing the efficacy of

Suntinorexton.

In Vitro Studies

e Receptor Binding and Activation: Suntinorexton demonstrated high potency and selectivity
for the human OX2R, with a half-maximal effective concentration (EC50) of 2.5 nM for

receptor activation.[2]

In Vivo Studies in Narcolepsy Mouse Models

Suntinorexton was evaluated in established mouse models of narcolepsy, such as the
orexin/ataxin-3 and orexin-tTA;TetO DTA mice, which exhibit fragmented sleep and cataplexy-

like episodes.[2]

o Efficacy: Oral administration of Suntinorexton at a dose of 1 mg/kg was shown to promote
wakefulness in both mice and monkeys.[2] It significantly ameliorated wakefulness
fragmentation and reduced the number of cataplexy-like episodes in the narcoleptic mouse
models.[2][5]

Experimental Protocols: In Vivo Mouse Model Studies

While detailed proprietary protocols are not publicly available, the general methodology for
evaluating the effects of Suntinorexton in narcolepsy mouse models can be summarized as

follows:

o Animal Models: Orexin-deficient mouse models (e.g., orexin/ataxin-3 transgenic mice) that
exhibit key features of human narcolepsy type 1 were used.

o Drug Administration: Suntinorexton or a vehicle control was administered orally to the mice.

[5]
o Data Acquisition:

o Electroencephalogram (EEG) and electromyogram (EMG) electrodes were surgically
implanted to monitor sleep-wake states (wakefulness, NREM sleep, REM sleep).
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o Locomotor activity was also recorded.[5]

o Cataplexy-like Episode (CLE) Evaluation: To induce CLES, palatable food (e.g., chocolate)
was introduced into the cage. The number and duration of CLEs (episodes of behavioral
arrest triggered by positive emotion) were quantified.[5]

o Data Analysis: The recorded EEG/EMG data was scored to determine the time spent in each
sleep-wake state. The number and duration of wakefulness episodes and CLEs were
compared between the Suntinorexton-treated and vehicle-treated groups. Statistical
analyses, such as the two-tailed Shirley-Williams test, were used to determine significance.

[5]

Clinical Development

Suntinorexton has undergone a comprehensive clinical development program, demonstrating
significant efficacy and a favorable safety profile in patients with narcolepsy type 1.

Phase 2b Clinical Trial (NCT05687903)

A randomized, double-blind, placebo-controlled, multiple-dose Phase 2b trial was conducted to
evaluate the efficacy and safety of Suntinorexton in 112 adult participants with narcolepsy

type 1.[6][7]
Key Methodologies:

» Study Design: Participants were randomized to receive one of four different dosing regimens
of Suntinorexton or a placebo for 8 weeks.[8]

e Primary Endpoint: The primary endpoint was the change from baseline in the mean sleep
onset latency on the Maintenance of Wakefulness Test (MWT) at week 8.[6] The MWT is an
objective measure of the ability to stay awake.

o Secondary Endpoints: Key secondary endpoints included the change from baseline in the
Epworth Sleepiness Scale (ESS) score (a subjective measure of sleepiness) and the weekly
cataplexy rate (WCR).[7]

Results:
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The trial met its primary and key secondary endpoints, demonstrating statistically significant
and clinically meaningful improvements in wakefulness and reductions in cataplexy.[1][8]

. Suntinorexton (All
Endpoint Placebo p-value vs. Placebo
Doses)

Change in MWT

, -1.2 +12.51t0 +25.4 <0.001
(minutes)
Change in ESS Score  -2.5 -8.91t0-13.8 <0.004
_ o _ <0.05 (for 2mg BID
Change in WCR - Significant reduction

and 2mg/5mg)

Table 1. Summary of Key Efficacy Results from the Phase 2b Trial (NCT05687903)[6][7]

Safety: Suntinorexton was generally well-tolerated. The most common treatment-emergent
adverse events were urinary urgency/frequency and insomnia. No treatment-related serious
adverse events were reported.[6][8]

Phase 3 Clinical Program (FirstLight - NCT06470828 and
RadiantLight - NCT06505031)

Based on the positive Phase 2b results, Takeda initiated two global, multicenter, placebo-
controlled Phase 3 studies.[9]

Key Methodologies:

o Study Design: These were 12-week, randomized, double-blind, placebo-controlled trials
involving 273 patients with NT1 across 19 countries. The FirstLight study included dosing
arms for twice-daily 1mg and 2mg of oveporexton, and placebo.[9]

o Endpoints: The studies evaluated 14 primary and secondary endpoints assessing
improvements in excessive daytime sleepiness, cataplexy, and other symptoms of
narcolepsy.[9]

Results:
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In July 2025, Takeda announced that both Phase 3 studies met all primary and secondary
endpoints, with p-values of <0.001 across all doses at week 12.[4] The safety profile was
consistent with previous studies.[9]

Development and Regulatory Timeline

The development of Suntinorexton has progressed rapidly, highlighting its potential to address
a significant unmet need.
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Suntinorexton (Oveporexton) Development Timeline

Conclusion

Suntinorexton (oveporexton) has emerged as a promising, first-in-class, selective OX2R
agonist for the treatment of narcolepsy type 1. Its development from a rationally designed
molecule to a compound with robust positive Phase 3 data underscores the potential of
targeting the fundamental orexin deficiency in this patient population. By directly addressing the
underlying pathophysiology, Suntinorexton has the potential to transform the standard of care
for individuals living with narcolepsy type 1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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